Collagen Triple-Helix Thermal Stability: clp vs. Clp vs. Proline
In collagen-mimetic peptides of sequence (Xaa–Yaa–Gly)10, inserting trans-4-chloro-L-proline (Clp) at the Yaa position yields a melting temperature (Tm) of 52 °C, an 11 °C increase over the (Pro–Pro–Gly)10 baseline Tm of 41 °C [1]. In contrast, the cis diastereomer clp produces a Tm of only 33 °C under the same conditions, 8 °C below the baseline and 19 °C lower than Clp, demonstrating that the cis configuration has a destabilizing effect [1]. (Pro–Hyp–Gly)10, the natural collagen standard, melts at 69 °C, confirming that neither chlorinated analog fully recapitulates hydroxyproline behavior [2].
| Evidence Dimension | Melting temperature (Tm) of collagen-mimetic triple helices |
|---|---|
| Target Compound Data | Tm = 33 °C for (clp–Pro–Gly)10 |
| Comparator Or Baseline | Tm = 41 °C for (Pro–Pro–Gly)10; Tm = 52 °C for (Pro–Clp–Gly)10; Tm = 69 °C for (Pro–Hyp–Gly)10 |
| Quantified Difference | clp: −8 °C vs. Pro baseline; −19 °C vs. Clp; −36 °C vs. Hyp |
| Conditions | CD thermal denaturation of (Xaa–Yaa–Gly)10 peptides in aqueous buffer |
Why This Matters
This quantitative difference determines whether a peptide engineering project yields hyperstable or destabilized collagen helices, directly influencing compound selection for biomaterial design.
- [1] Shoulders, M. D., Guzei, I. A., & Raines, R. T. (2008). 4-Chloroprolines: Synthesis, conformational analysis, and effect on the collagen triple helix. Biopolymers, 89(5), 443–454. View Source
- [2] Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability. Annual Review of Biochemistry, 78, 929–958. View Source
